molecular formula C7H4ClN B1592582 2-Chloro-4-ethynylpyridine CAS No. 945717-09-9

2-Chloro-4-ethynylpyridine

Cat. No.: B1592582
CAS No.: 945717-09-9
M. Wt: 137.56 g/mol
InChI Key: DLEWWBKXDRBGRF-UHFFFAOYSA-N
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Description

2-Chloro-4-ethynylpyridine is an organohalide compound with the molecular formula C7H4ClN It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position and an ethynyl group at the fourth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-4-ethynylpyridine can be synthesized through a multi-step process starting from 2-chloro-4-trimethylsilanylethynyl-pyridine. The synthesis involves the following steps :

    Starting Material: 2-chloro-4-trimethylsilanylethynyl-pyridine.

    Reaction Conditions: The reaction is carried out in tetrahydrofuran (THF) at -78°C to 0°C.

    Reagents: Tetrabutyl ammonium fluoride (TBAF) is used as the reagent.

    Procedure: To a solution of 2.389 g of 2-chloro-4-trimethylsilanylethynyl-pyridine in 90 ml of THF, 11.39 ml of a 1 M TBAF solution in THF is added at -78°C. The reaction mixture is stirred for 45 minutes at 0°C. Saturated ammonium chloride solution is then added, and the THF is removed under reduced pressure. The aqueous mixture is extracted with diethyl ether, and the combined organic extracts are washed with water and brine, dried over sodium sulfate, filtered, and concentrated in vacuo. The remaining residue is purified by column chromatography (pentane/diethyl ether 100:0 to 4:1) to give 2-chloro-4-ethynyl-pyridine as an off-white solid with a yield of 91%.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the laboratory synthesis described above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-ethynylpyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles.

    Coupling Reactions: The ethynyl group can undergo coupling reactions, such as Sonogashira coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Addition Reactions: Electrophiles such as halogens and hydrogen halides are used.

    Coupling Reactions: Palladium catalysts and copper co-catalysts are commonly used in Sonogashira coupling reactions.

Major Products Formed

    Substitution Reactions: Products include derivatives where the chlorine atom is replaced by the nucleophile.

    Addition Reactions: Products include haloalkenes and other addition products.

    Coupling Reactions: Products include substituted alkynes and other coupled products.

Scientific Research Applications

2-Chloro-4-ethynylpyridine has several scientific research applications:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design and development.

    Material Science:

    Chemical Biology: It is used as a probe to study biological processes and interactions.

Mechanism of Action

The mechanism of action of 2-Chloro-4-ethynylpyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in covalent bonding with target proteins, while the pyridine ring can engage in π-π interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    2-Ethynylpyridine: Lacks the chlorine atom at the second position.

    4-Ethynylpyridine: Lacks the chlorine atom at the second position.

    2-Chloro-4-pyridinecarbonitrile: Contains a cyano group instead of an ethynyl group.

Uniqueness

2-Chloro-4-ethynylpyridine is unique due to the presence of both a chlorine atom and an ethynyl group on the pyridine ring

Properties

IUPAC Name

2-chloro-4-ethynylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN/c1-2-6-3-4-9-7(8)5-6/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLEWWBKXDRBGRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00634081
Record name 2-Chloro-4-ethynylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945717-09-9
Record name 2-Chloro-4-ethynylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLORO-4-ETHYNYLPYRIDINE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 2.389 g of 2-chloro-4-trimethylsilanylethynyl-pyridine (11.39 mmol) in THF (90 ml) were added 11.39 ml of a 1 M TBAF solution in THF at −78° C. and the reaction mixture was stirred for 45 min at 0° C. Then saturated NH4Cl solution was added and the THF was removed under reduced pressure. The aqueous mixture was extracted with diethylether and the combined organic extracts were washed with water and brine, dried (Na2SO4), filtered and concentrated in vacuo. The remaining residue was purified by column chromatography (pentane/diethylether 100:0 to 4:1) to give 2-chloro-4-ethynyl-pyridine (1.427 g, 91%) as an off-white solid. 1H-NMR (CDCl3, 300 MHz: δ 3.36 (s, 1H), 7.27 (dd, J=5 and 1 Hz, 2H), 7.40 (br s, 1H), 8.37 (d, J=8 Hz, 2H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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